ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization and formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyridine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted furo[3,2-c]pyridine derivatives .
Scientific Research Applications
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems such as:
Furo[3,2-b]indoles: Known for their anticancer activity.
Pyrano[3,2-c]quinolones: Noted for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Used in drug research and development.
Uniqueness
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9;/h4,6,9,11H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLLDNUXXVQLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)OC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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